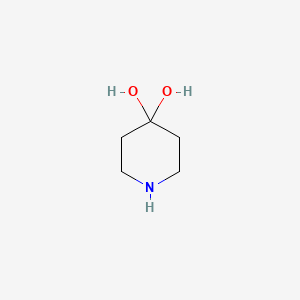

Piperidine-4,4-diol

Übersicht

Beschreibung

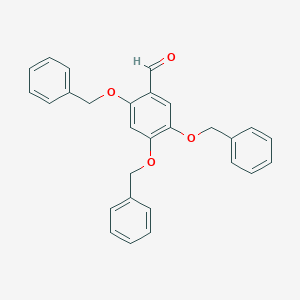

Piperidine-4,4-diol, also known as 4,4-Piperidinediol hydrochloride, is a synthetic organic compound used as an intermediate in the production of various drugs and organic compounds . It is a white crystalline solid .

Synthesis Analysis

The synthesis of 4,4-Piperidinediol hydrochloride involves reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas to yield piperazine diol monohydrochloride, which is then crystallized to produce the desired product . Another synthesis method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Molecular Structure Analysis

The molecular formula of 4,4-Piperidinediol hydrochloride is C5H12ClNO2 . Its molecular weight is 153.61 .Chemical Reactions Analysis

4,4-Piperidinediol hydrochloride is a key intermediate for the production of piperazine-containing drugs such as fentanyl analogs . It is used in the production of various drugs such as piperazine-based antipyretic analgesics and tranquilizers . It can also be used as an intermediate for dyes and other organic compounds .Physical And Chemical Properties Analysis

4,4-Piperidinediol hydrochloride is a white crystalline solid with a melting point range of 185-189°C . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties : Piperidine, a metabolite of the polyamine cadaverine, shows potential in combating infections. Köhler et al. (2002) found that piperidine treatment prevented Salmonella typhimurium invasion into model intestinal epithelium and reduced its colonization in mice, suggesting its utility in down-regulating active inflammation at mucosal surfaces (Köhler et al., 2002).

Neuroscientific Significance : Abood et al. (1961) explored the distribution of piperidine in the brain, linking it to behavior and psychiatric disorders. This study emphasizes the potential role of piperidine as an endogenous psychotropic agent (Abood et al., 1961).

Chemical Synthesis and Drug Development : Košak et al. (2014) demonstrated a straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, highlighting their importance as building blocks in medicinal chemistry and drug discovery (Košak et al., 2014).

Cancer Research : Mitra et al. (2022) reviewed the anticancer applications of piperidine, noting its potential as a clinical agent against various cancers when used alone or in combination with other drugs. Piperidine influences several crucial signaling pathways essential for cancer development (Mitra et al., 2022).

Neurotransmitter Analysis : Seiler and Schneider (1974) developed a method to determine picomole quantities of piperidine in tissues, which is crucial for evaluating its physiological role as a putative neurotransmitter (Seiler & Schneider, 1974).

Biological and Pharmacological Studies : Geronikaki et al. (2003) synthesized piperidine derivatives and evaluated their anti-inflammatory and antioxidant activities, demonstrating the dependency of these activities on structural characteristics (Geronikaki et al., 2003).

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives, including Piperidine-4,4-diol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

Piperidine-4,4-diol, also known as 4,4-Piperidinediol, is a synthetic organic compound used as an intermediate in the production of various drugs and organic compounds . It is known to be a key intermediate for the production of piperazine-containing drugs such as fentanyl analogs . It can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption .

Mode of Action

It is known that piperidine derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Biochemical Pathways

Piperidine derivatives, including this compound, have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways play a critical role in cell proliferation, survival, and apoptosis, and their modulation can lead to the inhibition of cancer progression .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of this compound’s action is primarily observed in its potential anticancer effects. It has been found to inhibit the proliferation of various types of cancer cells and induce apoptosis, a form of programmed cell death . This leads to the inhibition of tumor growth and potentially to the regression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability depends on temperature and humidity, and it is hygroscopic . Under normal conditions, it can be stored in a cool, dark, and dry place for several months without significant degradation . Therefore, the environment can significantly influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Piperidine-4,4-diol plays a significant role in biochemical reactions. It is a key intermediate for the production of piperazine-containing drugs such as fentanyl analogs . It interacts with various enzymes, proteins, and other biomolecules during the synthesis of these drugs .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as an intermediate in drug synthesis. For instance, it can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption . This indicates that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules during drug synthesis. For instance, it is involved in the synthesis of active compounds where it can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

This compound is stable under normal conditions and is hygroscopic . It can be stored in a cool, dark, and dry place for several months without significant degradation . When exposed to light, moisture, or elevated temperatures for long periods, it may decompose or degrade, decreasing its purity and potency .

Metabolic Pathways

This compound is involved in the metabolic pathways of the synthesis of various drugs and organic compounds It interacts with enzymes or cofactors during these processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its solubility in water and its role as an intermediate in drug synthesis

Eigenschaften

IUPAC Name |

piperidine-4,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-5(8)1-3-6-4-2-5/h6-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDHHJQPQZFEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397358 | |

| Record name | Piperidine-4,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73390-11-1 | |

| Record name | Piperidine-4,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B3056603.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',6'-bis(diethylamino)-3'-methyl-](/img/structure/B3056611.png)